molecular formula C17H22N2O3 B2752660 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide CAS No. 941889-42-5

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B2752660
CAS No.: 941889-42-5
M. Wt: 302.374
InChI Key: GUDWACQSYAQDRW-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide is a complex organic compound featuring a pyrrolidine ring, a methoxy group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: This step usually involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Cyclopentanecarboxamide Moiety: This can be done through amide bond formation using coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The methoxy group may enhance the compound’s lipophilicity, aiding in its cellular uptake. The cyclopentanecarboxamide moiety can participate in amide bond formation, potentially modifying protein structures and functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)propionamide
  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)butyramide

Uniqueness

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide stands out due to its cyclopentanecarboxamide moiety, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-22-15-11-13(18-17(21)12-5-2-3-6-12)8-9-14(15)19-10-4-7-16(19)20/h8-9,11-12H,2-7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDWACQSYAQDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2CCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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